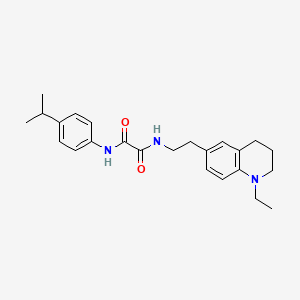

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2/c1-4-27-15-5-6-20-16-18(7-12-22(20)27)13-14-25-23(28)24(29)26-21-10-8-19(9-11-21)17(2)3/h7-12,16-17H,4-6,13-15H2,1-3H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPXRCBZBZSPER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews its structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 410.5 g/mol. The compound features a tetrahydroquinoline moiety which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H30N4O3 |

| Molecular Weight | 410.5 g/mol |

| CAS Number | 955774-68-2 |

The biological activity of this compound may be attributed to its interaction with specific biological targets such as receptors or enzymes involved in various biochemical pathways. The tetrahydroquinoline structure is known for its ability to modulate neurotransmitter systems and has been explored for its neuroprotective properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing the tetrahydroquinoline structure have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Activity

Research has suggested that oxalamide derivatives possess antimicrobial properties. Compounds with similar structures have been tested against bacteria and fungi, demonstrating significant inhibition zones in agar diffusion tests.

Case Studies

- Study on Cytotoxic Effects : A study evaluated the cytotoxicity of tetrahydroquinoline derivatives on human cancer cell lines. Results indicated that certain derivatives led to a reduction in cell viability by over 60% at concentrations of 10 µM after 48 hours of treatment.

- Antimicrobial Screening : In another study, an oxalamide derivative showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments suggest that compounds in this class may cause organ damage upon prolonged exposure and are harmful if ingested .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Studies : A study evaluated the cytotoxicity of tetrahydroquinoline derivatives on human cancer cell lines. Results showed that certain derivatives reduced cell viability by over 60% at concentrations of 10 µM after 48 hours of treatment.

Antimicrobial Properties

Oxalamide derivatives have been reported to possess antimicrobial properties:

- Antimicrobial Screening : In one study, an oxalamide derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Neuroprotective Effects

The tetrahydroquinoline structure is known for its ability to modulate neurotransmitter systems, suggesting potential neuroprotective properties. This has led to investigations into its effects on neurological disorders.

Study on Cytotoxic Effects

A detailed investigation into the cytotoxic effects of tetrahydroquinoline derivatives revealed that specific compounds led to significant apoptosis in cancer cells. The study utilized various human cancer cell lines and established a correlation between compound concentration and cell viability reduction.

Antimicrobial Activity Assessment

In a comparative study assessing the antimicrobial efficacy of oxalamide derivatives, researchers found that certain compounds exhibited potent activity against both gram-positive and gram-negative bacteria. The study utilized agar diffusion methods to determine inhibition zones and confirmed the effectiveness of these compounds against common pathogens.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related oxalamides from the evidence:

Key Observations :

- The target compound’s tetrahydroquinoline group introduces a bicyclic, partially saturated aromatic system, which may enhance lipophilicity and metabolic stability compared to the dimethoxybenzyl/phenyl groups in S336 and JECFA compounds .

Toxicological and Metabolic Profiles

highlights the importance of substituents in determining toxicological outcomes for oxalamides. The No-Observed-Effect Level (NOEL) values for JECFA compounds range from 8–100 mg/kg body weight/day, depending on substituents .

Analysis :

- The higher NOEL of JECFA 1768 (100 mg/kg/day) correlates with its dimethoxyphenyl group, which may undergo efficient demethylation and glucuronidation .

- The isopropylphenyl group might resist hydrolysis compared to pyridyl-ethyl groups, extending metabolic half-life .

Q & A

Q. Optimization Methodology :

- Use Design of Experiments (DoE) to vary parameters (temperature, solvent, catalyst loading) and analyze yield/purity via HPLC .

- Monitor intermediates with NMR spectroscopy to identify side reactions (e.g., incomplete coupling) .

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and integration ratios .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (±1 ppm accuracy) .

- X-ray Crystallography : For unambiguous structural determination, though challenges arise due to crystal polymorphism or twinning .

Q. Advanced Consideration :

- Dynamic NMR : Resolve conformational equilibria in solution (e.g., rotamers of the oxalamide bond) .

- Powder XRD : Assess crystallinity for formulation studies in drug development .

How can discrepancies in crystallographic data refinement for this compound be resolved?

Advanced Research Focus

Discrepancies may arise from:

- Disorder in Crystal Lattices : Common in flexible moieties (e.g., ethyl or isopropyl groups).

- Twinned Crystals : Misinterpretation of diffraction patterns.

Q. Methodological Solutions :

- Use SHELXL for refinement with restraints on bond lengths/angles to model disorder .

- Validate with Rigorous Error Analysis : Compare and values; values >5% suggest problematic data .

- Cross-check with DFT Calculations : Optimize geometry computationally (e.g., Gaussian09) to validate experimental bond distances .

What in silico strategies are effective for predicting the biological targets and pharmacokinetic properties of this compound?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB) for binding affinity predictions .

- ADMET Prediction : Tools like SwissADME or pkCSM to estimate solubility, CYP450 interactions, and bioavailability .

- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over nanosecond timescales .

Q. Methodological Solutions :

- Standardize Assays : Follow NIH/EMA guidelines for cell viability (e.g., MTT vs. ATP-luciferase) .

- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics .

- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify consensus targets .

What strategies enhance the stability of this compound under physiological conditions for in vivo studies?

Q. Advanced Research Focus

- Prodrug Design : Modify labile groups (e.g., esterify hydroxyls) to improve metabolic stability .

- Formulation Optimization : Use cyclodextrins or liposomal encapsulation to prevent degradation .

- Stability-Indicating Assays : Monitor degradation products via UPLC-MS under simulated gastric fluid (pH 2.0) .

How can reaction pathways for synthesizing analogs of this compound be efficiently designed?

Q. Advanced Research Focus

- Retrosynthetic Analysis : Break down the molecule into synthons using tools like Synthia .

- High-Throughput Screening (HTS) : Test 100+ conditions in parallel via robotic liquid handling .

- Machine Learning : Train models on existing reaction data (e.g., USPTO database) to predict optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.